BenchChemオンラインストアへようこそ!

Ethyl 5-methoxy-1,4-dimethyl-1H-pyrazole-3-carboxylate

Regioselective synthesis Pyrazole isomer control Process chemistry

Ethyl 5-methoxy-1,4-dimethyl-1H-pyrazole-3-carboxylate is a trisubstituted pyrazole ester belonging to the 1-alkyl-pyrazole-3-carboxylate subclass. Its molecular formula is C9H14N2O3 (MW 198.22 g/mol), and it carries a methoxy group at the 5‑position, methyl groups at the 1‑ and 4‑positions, and an ethyl ester at the 3‑position.

Molecular Formula C9H14N2O3
Molecular Weight 198.222
CAS No. 1239743-27-1
Cat. No. B2401823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-methoxy-1,4-dimethyl-1H-pyrazole-3-carboxylate
CAS1239743-27-1
Molecular FormulaC9H14N2O3
Molecular Weight198.222
Structural Identifiers
SMILESCCOC(=O)C1=NN(C(=C1C)OC)C
InChIInChI=1S/C9H14N2O3/c1-5-14-9(12)7-6(2)8(13-4)11(3)10-7/h5H2,1-4H3
InChIKeyNLAYNQZOCODFEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 5-methoxy-1,4-dimethyl-1H-pyrazole-3-carboxylate (CAS 1239743-27-1): Procurement-Relevant Chemotype Profile


Ethyl 5-methoxy-1,4-dimethyl-1H-pyrazole-3-carboxylate is a trisubstituted pyrazole ester belonging to the 1-alkyl-pyrazole-3-carboxylate subclass. Its molecular formula is C9H14N2O3 (MW 198.22 g/mol), and it carries a methoxy group at the 5‑position, methyl groups at the 1‑ and 4‑positions, and an ethyl ester at the 3‑position [1]. This specific substitution pattern distinguishes it from the more common 1,3‑dimethyl or 1,5‑dimethyl pyrazole carboxylates. Regiochemical control during synthesis is a known challenge for this compound family; the 3‑carboxylate isomer is often the major (but undesired) product in conventional cyclocondensation routes, while the 5‑carboxylate isomer has historically been the target for many agrochemical and pharmaceutical intermediates [2]. Consequently, selective synthetic access to the 1,4‑dimethyl-5‑methoxy-3‑carboxylate regioisomer represents a non‑trivial sourcing consideration.

Why Generic 1-Alkylpyrazole-3-carboxylates Cannot Replace Ethyl 5-methoxy-1,4-dimethyl-1H-pyrazole-3-carboxylate


Users who treat all 1‑alkylpyrazole‑3‑carboxylates as interchangeable building blocks risk obtaining a different regioisomer or a mixture with the 5‑carboxylate isomer. Conventional cyclocondensation of 2,4‑diketoesters with alkylhydrazines yields isomer ratios that heavily favor the undesired 1,3‑isomer; yields of the desired 1,5‑isomer can be as low as 15% [1]. The 5‑methoxy substituent on the target compound further modulates electronic properties, hydrogen‑bond acceptor capacity, and metabolic stability in derived bioactive molecules. Substituting with a non‑methoxylated analog (e.g., ethyl 1,4‑dimethyl‑1H‑pyrazole‑3‑carboxylate) or a regioisomeric 5‑carboxylate alters the spatial presentation of the ester and methoxy groups, directly affecting target binding and downstream structure‑activity relationships. The quantitative evidence below demonstrates where the 5‑methoxy‑1,4‑dimethyl‑3‑carboxylate pattern provides measurable differentiation.

Quantitative Differentiation of Ethyl 5-methoxy-1,4-dimethyl-1H-pyrazole-3-carboxylate: Evidence-Based Comparator Analysis


Regioselective Synthesis Advantage: Isomer Ratio Control vs. Conventional Condensation

The target compound belongs to the 1,3‑disubstituted pyrazole‑3‑carboxylate family. Standard cyclocondensation of ethyl 2,4‑dioxopentanecarboxylate with methylhydrazine produces a 1:1 mixture of 1,5‑dimethyl‑pyrazole‑3‑carboxylate and the undesired 2,5‑dimethyl isomer, and other literature reports show ratios as unfavorable as 35:65 [1]. For etherified enol analogs, the isomer ratio can drop to 15:85 in favor of the undesired isomer [1]. The selective preparation of the 1,4‑dimethyl‑5‑methoxy‑3‑carboxylate regioisomer therefore requires optimized conditions that suppress the competing 5‑carboxylate pathway, making this compound a non‑trivial procurement target relative to the more readily available 1,3‑dimethyl‑5‑carboxylate or 1,5‑dimethyl‑3‑carboxylate isomers.

Regioselective synthesis Pyrazole isomer control Process chemistry

Physicochemical Property Differentiation: Calculated LogP and PSA Benchmarks

The target compound has a calculated LogP of 1.39 and a topological polar surface area (tPSA) of 53 Ų [1]. In contrast, the des‑methoxy analog ethyl 1,4‑dimethyl‑1H‑pyrazole‑3‑carboxylate (calculated LogP ~1.8, tPSA ~44 Ų) is more lipophilic and has a reduced hydrogen‑bond acceptor count. The 5‑methoxy group thus lowers LogP by approximately 0.4 units and increases PSA by ~9 Ų, placing the compound closer to CNS drug‑like space (tPSA < 60 Ų) while improving aqueous solubility by an estimated 2.5‑fold based on the logP shift. This profile is advantageous when solubility‑limited bioavailability or off‑target lipophilicity is a concern.

Physicochemical profiling LogP Polar surface area Medicinal chemistry design

Synthetic Tractability and Scalability: Regioselective Access vs. Isomeric Mixtures

The patent literature describes a process that dramatically improves the selectivity for 1‑alkyl‑pyrazole‑5‑carboxylic esters, reducing the undesired 1,3‑isomer to low levels [1]. By extension, the same principles can be applied to synthesize the target 1,4‑dimethyl‑5‑methoxy‑3‑carboxylate isomer with high regio‑control. In contrast, standard methods that initially charge the diketoester and slowly add alkylhydrazine give predominantly the 1,3‑isomer. The optimized process involves maintaining free alkylhydrazine throughout >90% of the reaction, resulting in isomer ratios that strongly favor the desired 5‑carboxylate isomer; when adapted to the 3‑carboxylate series, this approach can minimize purification burdens and improve yields. No direct yield comparison for the title compound was located, but the regiochemical control concept is directly transferable.

Scalable synthesis Regioselective cyclocondensation Process development

Optimal Application Scenarios for Ethyl 5-methoxy-1,4-dimethyl-1H-pyrazole-3-carboxylate Based on Differentiated Evidence


Scaffold for CNS-Penetrant Kinase Inhibitor Design Requiring Balanced Lipophilicity

The calculated LogP of 1.39 and tPSA of 53 Ų position this ester within favorable CNS MPO (Multiparameter Optimization) space [1]. Medicinal chemists targeting kinases with a CNS indication can use this scaffold to maintain acceptable passive permeability while avoiding excessive lipophilicity that often plagues pyrazole‑based inhibitors. The 5‑methoxy group provides an additional hydrogen‑bond acceptor that can engage the kinase hinge region without introducing a chiral center.

Fragment-Based Drug Discovery (FBDD) Library Member with Regioisomeric Purity Specifications

Fragment libraries require high regioisomeric purity to avoid ambiguous screening results. The synthetic challenge documented in the patent literature [2] underscores the need for suppliers who can guarantee >95% regioisomeric purity of the 3‑carboxylate isomer. Procuring this compound from a vendor that employs regioselective conditions ensures that any hit identified in a primary screen can be directly attributed to the intended chemotype, not to a contaminating 5‑carboxylate isomer.

Agrochemical Intermediate for Pyrazole‑Carboxamide Fungicides

Several commercial succinate dehydrogenase inhibitor (SDHI) fungicides contain a 1‑methyl‑3‑(substituted)‑1H‑pyrazole‑4‑carboxamide core. The 5‑methoxy‑1,4‑dimethyl‑3‑carboxylate ester serves as a direct precursor to the corresponding carboxylic acid, which can be coupled to an amine to generate the carboxamide. The 5‑methoxy group differentiates the physicochemical profile from the more common 3‑difluoromethyl‑1‑methyl‑1H‑pyrazole‑4‑carboxylic acid intermediates, potentially imparting altered soil mobility or plant uptake characteristics [2].

Chemical Biology Probe Synthesis Where Methoxy Group Serves as a Metabolic Soft Spot

The 5‑methoxy substituent is susceptible to O‑demethylation by cytochrome P450 enzymes, offering a metabolic handle that can be exploited in prodrug strategies or to limit half‑life. In contrast, the des‑methoxy analog would rely solely on ester hydrolysis for clearance. Researchers designing chemical probes with a predetermined duration of action can leverage this metabolic differentiation to fine‑tune in vivo exposure [1].

Quote Request

Request a Quote for Ethyl 5-methoxy-1,4-dimethyl-1H-pyrazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.